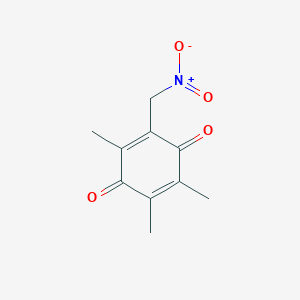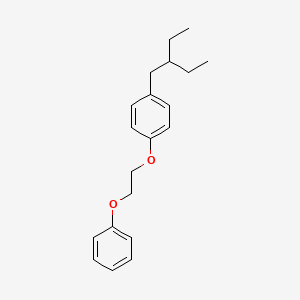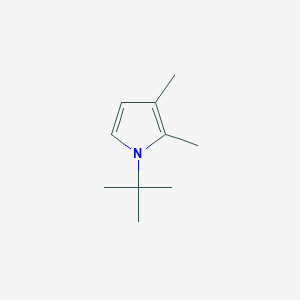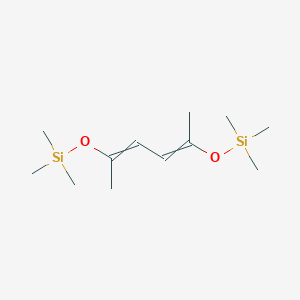
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene is a chemical compound with the molecular formula C12H26O2Si2. It is characterized by its unique structure, which includes silicon and oxygen atoms in its backbone, making it a member of the organosilicon compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene typically involves the reaction of appropriate silanes with organic compounds containing oxygen functionalities. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product .
化学反应分析
Types of Reactions
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydrides, such as lithium aluminum hydride, to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions may require catalysts and are often conducted at elevated temperatures.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
科学研究应用
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studying reaction mechanisms involving silicon-oxygen bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new materials for medical implants and prosthetics.
作用机制
The mechanism of action of 2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene involves interactions with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various substrates, facilitating reactions such as catalysis or stabilization of reactive intermediates. The pathways involved often include the formation of transient silicon-oxygen bonds, which can undergo further transformations depending on the reaction conditions .
相似化合物的比较
Similar Compounds
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: Similar in structure but with different substitution patterns on the silicon atoms.
1,7-Di(dodec-9-ynyl)-2,2,4,4,6,6-hexamethyl-1,3,5,7-tetraoxa-2,4,6-disiladecane: Contains additional oxygen atoms and longer alkyl chains.
Uniqueness
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties. Its ability to undergo a variety of reactions and form stable complexes makes it valuable in both research and industrial applications .
属性
| 116340-28-4 | |
分子式 |
C12H26O2Si2 |
分子量 |
258.50 g/mol |
IUPAC 名称 |
trimethyl(5-trimethylsilyloxyhexa-2,4-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H26O2Si2/c1-11(13-15(3,4)5)9-10-12(2)14-16(6,7)8/h9-10H,1-8H3 |
InChI 键 |
UIDGJSGUIXCUAN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=C(C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


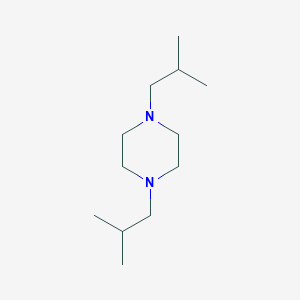
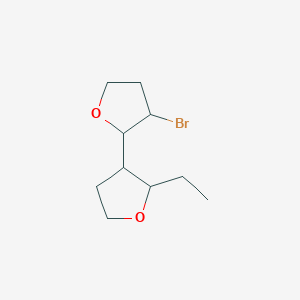
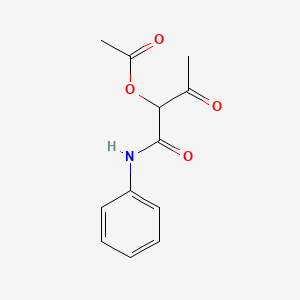


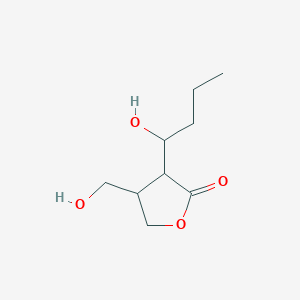
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
